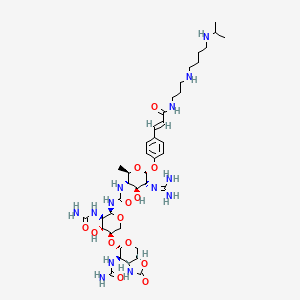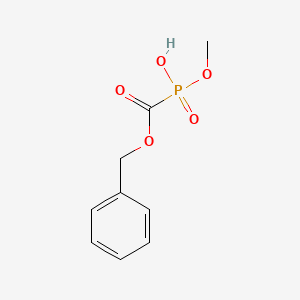
Phosphinecarboxylic acid, hydroxymethoxy-, phenylmethyl ester, oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinecarboxylic acid, hydroxymethoxy-, phenylmethyl ester, oxide is a complex organophosphorus compound It is characterized by the presence of a phosphine oxide group, which imparts unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphinecarboxylic acid, hydroxymethoxy-, phenylmethyl ester, oxide typically involves the reaction of phosphinecarboxylic acid derivatives with hydroxymethoxy compounds under controlled conditions. The reaction is often catalyzed by a base or an acid, depending on the desired product configuration. The esterification process is crucial in forming the phenylmethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification reactions using automated reactors. The process ensures high yield and purity by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Phosphinecarboxylic acid, hydroxymethoxy-, phenylmethyl ester, oxide undergoes various chemical reactions, including:
Oxidation: The phosphine oxide group can be further oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include phosphonic acids, reduced phosphines, and various substituted esters, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
Phosphinecarboxylic acid, hydroxymethoxy-, phenylmethyl ester, oxide has diverse applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing novel therapeutic agents.
Industry: It finds applications in material science, particularly in the development of polymers and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of phosphinecarboxylic acid, hydroxymethoxy-, phenylmethyl ester, oxide involves its interaction with molecular targets through its phosphine oxide group. This group can form strong bonds with metal ions, making it an effective ligand in catalysis. The compound can also undergo hydrolysis, releasing active species that participate in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Phosphinecarboxylic acid, diethoxy-, ethyl ester, oxide
- Phosphinecarboxylic acid, 1-hydroxy-1-methoxy-, octadecyl ester, 1-oxide
Uniqueness
Phosphinecarboxylic acid, hydroxymethoxy-, phenylmethyl ester, oxide is unique due to its specific ester group and the presence of both hydroxymethoxy and phenylmethyl functionalities
This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
72304-92-8 |
|---|---|
Fórmula molecular |
C9H11O5P |
Peso molecular |
230.15 g/mol |
Nombre IUPAC |
methoxy(phenylmethoxycarbonyl)phosphinic acid |
InChI |
InChI=1S/C9H11O5P/c1-13-15(11,12)9(10)14-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,12) |
Clave InChI |
FGSQYHTUTMWRDZ-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(C(=O)OCC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


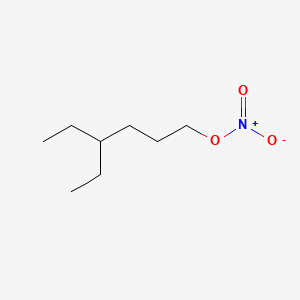
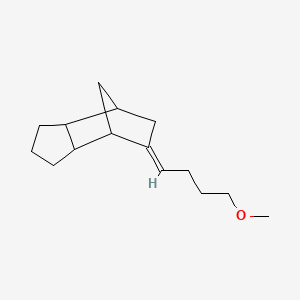
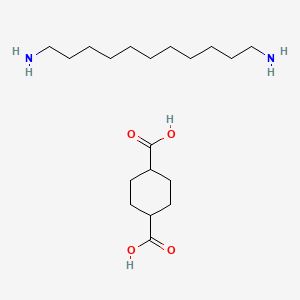
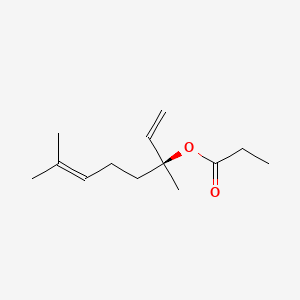

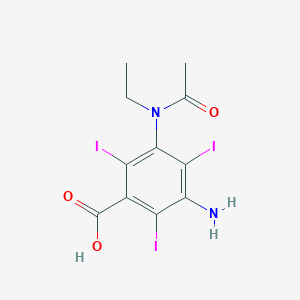
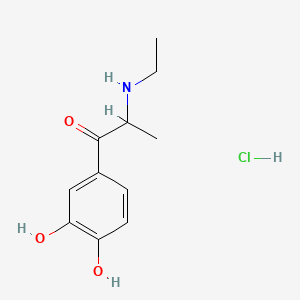
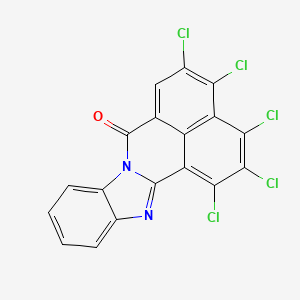

![2-[Bis(2-hydroxyethyl)amino]ethanol;(1-hydroxy-1-phosphonoethyl)phosphonic acid](/img/structure/B12681592.png)
